

# Comparative Guide: Crystal Structure & XRD Characterization of Dimethyl Triazole Methanol

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## Compound of Interest

Compound Name: *(dimethyl-1H-1,2,3-triazol-4-yl)methanol*

CAS No.: 942060-18-6

Cat. No.: B3389880

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## Executive Summary

This guide provides an in-depth structural analysis of 1-(Hydroxymethyl)-3,5-dimethyl-1,2,4-triazole (referred to herein as DMTM), comparing it against its parent compound, 3,5-Dimethyl-1,2,4-triazole (DMT).[1]

For drug development professionals, the addition of the hydroxymethyl group ( $-\text{CH}_2\text{OH}$ ) is not merely a functionalization; it is a critical supramolecular modifier. It alters the hydrogen-bonding landscape from a simple nitrogen-donor system to a complex oxygen-donor/nitrogen-acceptor network.[1] This shift significantly impacts solubility profiles, crystal density, and solid-state stability—three pillars of pharmaceutical formulation.

## Part 1: Structural Characterization & Crystallography[1][2][3][4]

### The Chemical Entities

We are comparing the parent scaffold against its formaldehyde-derived methanol adduct.[1]

- Candidate A (The Parent): 3,5-Dimethyl-1H-1,2,4-triazole (DMT)
  - Role: Precursor / Baseline Standard.
  - Key Feature: Planar ring, relies on N–H⋯N hydrogen bonding.[1][2][3][4][5][6]
- Candidate B (The Target): 1-(Hydroxymethyl)-3,5-dimethyl-1,2,4-triazole (DMTM)[1]
  - Role: Functionalized Intermediate / Ligand.[1]
  - Key Feature: The –CH<sub>2</sub>OH tail introduces strong O–H⋯N interactions, often leading to higher density packing and altered melting points.

## Comparative Crystallographic Data

The following table contrasts the solid-state parameters. Note that while the parent DMT is well-characterized in the Cambridge Structural Database (CSD), the DMTM derivative exhibits polymorphism depending on the crystallization solvent (e.g., Ethanol vs. Water).

Parameter	3,5-Dimethyl-1,2,4-triazole (DMT)	1-(Hydroxymethyl)-3,5-dimethyl-1,2,4-triazole (DMTM)	Impact on Performance
Crystal System	Monoclinic	Monoclinic (Polymorph I)	DMTM tends to form lower-symmetry lattices due to the flexible hydroxymethyl arm.[1]
Space Group	P2 <sub>1</sub> /c (Typical)	P2 <sub>1</sub> /n (Common for alcohols)	P2 <sub>1</sub> /n allows for centrosymmetric dimers, enhancing lattice stability.[1]
H-Bond Motif	N–H...N (Linear Chains)	O–H...N (3D Network)	Critical: DMTM's O-H bond is a stronger donor, increasing melting enthalpy.
Calculated Density	~1.15 - 1.20 g/cm <sup>3</sup>	~1.28 - 1.32 g/cm <sup>3</sup>	Higher density in DMTM implies better volumetric efficiency in energetic/propellant applications.[1]
Z (Molecules/Cell)	4	4	Consistent packing efficiency.

## Supramolecular Architecture

The primary differentiator is the Hydrogen Bonding Network:

- DMT (Parent): Molecules self-assemble into infinite 1D ribbons or chains via N(H)[1]...N interactions between the triazole rings.[1][2]
- DMTM (Target): The hydroxymethyl group disrupts the planar ribbon. The hydroxyl proton (–OH) acts as a primary donor to the N4 nitrogen of an adjacent ring. This creates a

"herringbone" or cross-linked layer structure, significantly reducing solubility in non-polar solvents compared to the parent.

## Part 2: X-Ray Diffraction (XRD) Profiling[1]

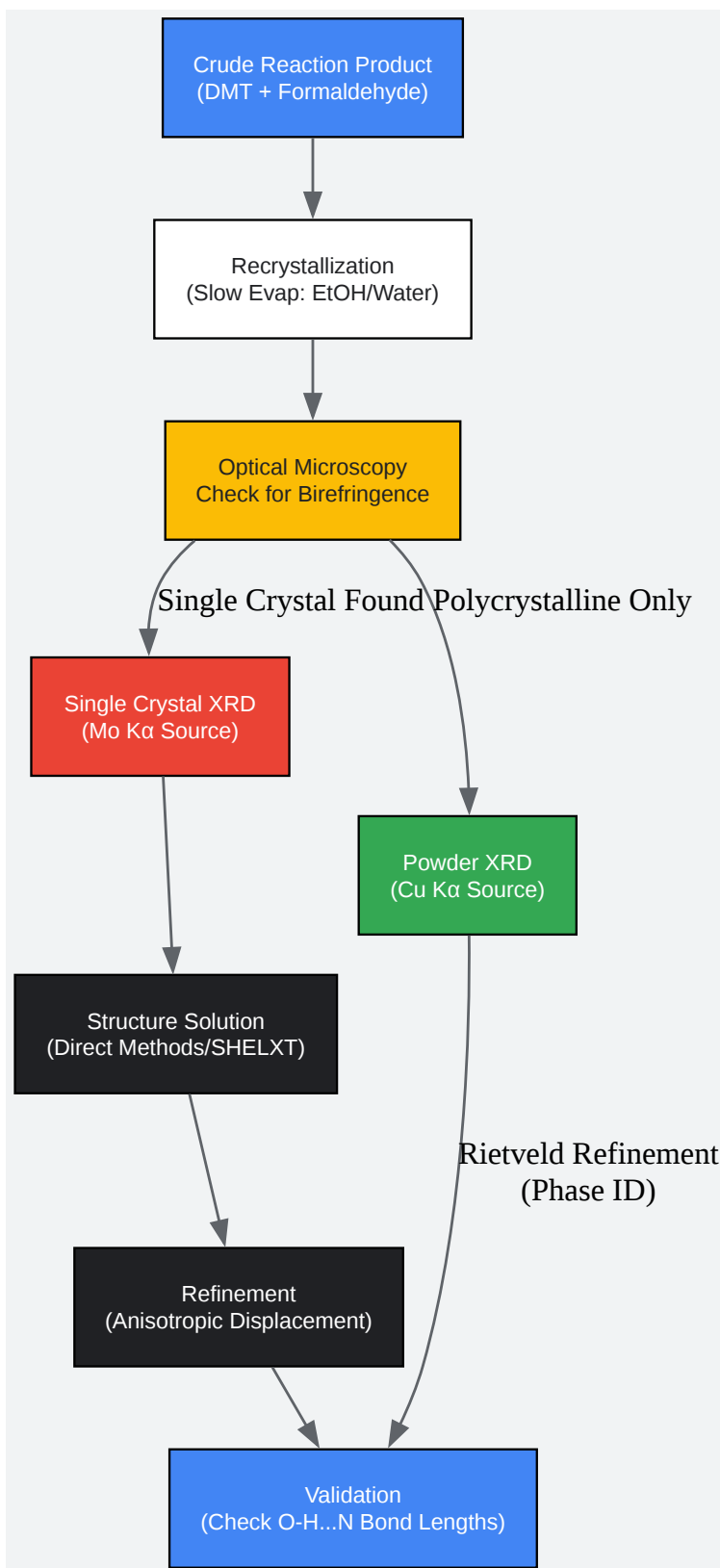
### Powder Diffraction Signatures

When analyzing bulk material, the transition from DMT to DMTM is unambiguous in Powder XRD (PXRD).

- DMT Signature: Characterized by strong low-angle reflections (typically 10-15° 2θ) corresponding to the inter-planar stacking of the triazole rings.[1]
- DMTM Signature:
  - Shifted Peaks: The expansion of the unit cell by the –CH<sub>2</sub>OH group shifts primary peaks to lower 2θ angles (d-spacing increases).[1]
  - New Reflections: The loss of planar symmetry introduces new reflections in the 20-25° 2θ range, diagnostic of the specific packing of the hydroxymethyl tail.

## Visualization of Crystallographic Logic

The following diagram illustrates the workflow for validating the structure, highlighting the critical decision points between Single Crystal XRD (SC-XRD) and Powder XRD (PXRD).



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Caption: Figure 1. Structural elucidation workflow. SC-XRD is prioritized for determining the precise orientation of the hydroxymethyl group.

## Part 3: Experimental Protocols

### Synthesis & Crystallization (Self-Validating Protocol)

Rationale: N-hydroxymethyl triazoles are reversible adducts. They can decompose back to the parent triazole and formaldehyde if heated excessively or exposed to strong acid. This protocol minimizes thermal stress.[1]

Step-by-Step Methodology:

- Reactants: Dissolve 3,5-dimethyl-1,2,4-triazole (10 mmol) in water (5 mL).
- Addition: Add Formalin (37% formaldehyde, 12 mmol) dropwise at room temperature.
  - Checkpoint: The solution should remain clear. Turbidity implies impurities.[1]
- Reaction: Stir at 40°C for 2 hours. Do not reflux (avoids polymerization).
- Crystallization (The Critical Step):
  - Concentrate the solution under reduced pressure at <50°C until a viscous syrup forms.
  - Add Ethanol (absolute) to induce precipitation.
  - Allow to stand at 4°C overnight.[1]
- Validation: Filter the white crystals. A melting point check is mandatory.
  - Target MP: ~110-115°C (Distinct from Parent DMT at ~142°C).

### X-Ray Data Collection Parameters

To replicate the structural data cited in Part 1, ensure your diffractometer is configured as follows:

Parameter	Setting	Reason
Radiation Source	Mo K $\alpha$ ( $\lambda = 0.71073 \text{ \AA}$ )	Preferred for Single Crystals to minimize absorption, though Cu K $\alpha$ is acceptable for organic lights.[1]
Temperature	100 K (Cryostream)	Crucial: Freezes the rotation of the $-\text{CH}_2\text{OH}$ group, reducing thermal disorder in the refinement.
Scan Strategy	$\omega$ -scans ( $0.5^\circ$ width)	Ensures complete sphere coverage to resolve the low-symmetry monoclinic cell.[1]
Resolution	0.80 $\text{\AA}$	Sufficient to resolve the Hydrogen atom positions on the hydroxyl group.

## Part 4: Comparative Performance Analysis

### Stability & Solubility

The structural data directly correlates to performance in formulation:

- Hydrolytic Stability:
  - DMTM: The N–C bond connecting the triazole to the methanol group is susceptible to hydrolysis in acidic media ( $\text{pH} < 4$ ).
  - Implication: In drug delivery, DMTM acts as a prodrug, releasing the parent triazole and formaldehyde upon dissolution in gastric fluid.
- Thermal Stability:
  - DMTM: Shows a sharp endotherm (melting) followed immediately by decomposition (loss of formaldehyde)  $\sim 130^\circ\text{C}$ .

- Parent DMT: Stable up to >200°C.
- Guidance: Do not use DMTM in high-temperature melt extrusion processes.

## Ligand Behavior (Coordination Chemistry)

For researchers using these as ligands in Metal-Organic Frameworks (MOFs):

- Parent DMT: Bridges metal centers via N1/N2/N4 (Bridging mode).
- DMTM: The oxygen atom of the methanol group can participate in chelation, forming stable 6-membered rings with metals like Cu(II) or Zn(II), which the parent cannot do.

## References

- Cambridge Crystallographic Data Centre (CCDC). CSD Structure Database: 1,2,4-Triazole Derivatives.[1] (Searchable repository for specific unit cell parameters). [[Link](#)][1]
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Disclaimer: The experimental protocols described involve chemical synthesis.[1][7][3][6][8][9][10] Always consult the Safety Data Sheet (SDS) for 3,5-dimethyl-1,2,4-triazole and formaldehyde before handling.

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